molecular formula C9H10OS2 B14650724 2-Methoxy-5-methyl-2H-1,3-benzodithiole CAS No. 53048-35-4

2-Methoxy-5-methyl-2H-1,3-benzodithiole

Katalognummer: B14650724
CAS-Nummer: 53048-35-4
Molekulargewicht: 198.3 g/mol
InChI-Schlüssel: WLCUSIUJZNVQKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-methyl-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzodithiole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole typically involves the reaction of 2-methoxy-5-methylbenzenethiol with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the use of a solvent such as dichloromethane or toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the benzodithiole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-methyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzodithioles.

    Substitution: Various substituted benzodithioles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-methyl-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-methyl-2H-1,3-benzodithiole involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its oxidation products may interact with cellular proteins or enzymes, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-methylbenzenethiol: A precursor in the synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole.

    2-Methoxy-5-methylbenzenesulfonic acid: An oxidation product with different chemical properties.

    2-Methoxy-5-methylbenzene: A simpler aromatic compound with a methoxy and methyl group.

Uniqueness

This compound is unique due to its benzodithiole ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

53048-35-4

Molekularformel

C9H10OS2

Molekulargewicht

198.3 g/mol

IUPAC-Name

2-methoxy-5-methyl-1,3-benzodithiole

InChI

InChI=1S/C9H10OS2/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5,9H,1-2H3

InChI-Schlüssel

WLCUSIUJZNVQKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SC(S2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.